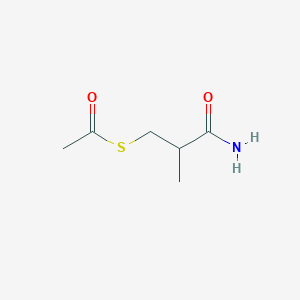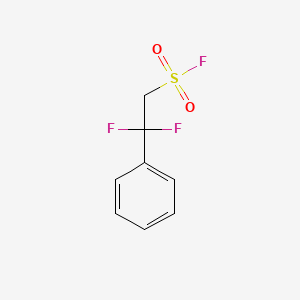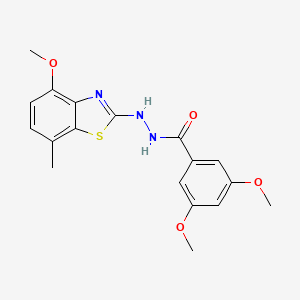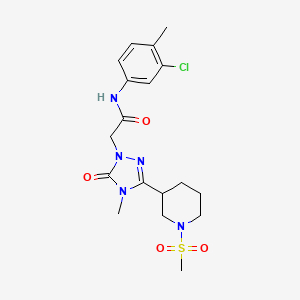![molecular formula C16H13N7O2S B3016739 N-(5-methylisoxazol-3-yl)-2-[(6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide CAS No. 891111-26-5](/img/structure/B3016739.png)
N-(5-methylisoxazol-3-yl)-2-[(6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule with several functional groups, including an isoxazole ring, a pyridine ring, a triazolo-pyridazine ring, and a thioacetamide group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the isoxazole ring could be formed via a cycloaddition reaction, and the pyridine ring could be formed via a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple rings suggests that it may have a rigid, three-dimensional structure. The sulfur atom in the thioacetamide group could potentially act as a site for coordination to metal ions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the isoxazole ring might be susceptible to reactions such as ring-opening, while the pyridine ring might undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar functional groups could make it soluble in polar solvents, while the presence of aromatic rings could give it UV-visible absorption properties .科学的研究の応用
Synthesis and Heterocyclic Compound Exploration
Heterocyclic compounds play a significant role in the development of new therapeutic agents and materials due to their diverse biological activities. The synthesis of various heterocycles incorporating a thiadiazole moiety, for instance, has shown potential in creating insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis. This approach involves synthesizing a range of compounds, including pyrrole, pyridine, and triazolo[4,3-a]pyridine derivatives, and assessing their biological activities (Fadda et al., 2017).
Antimicrobial and Antifungal Properties
The development of new antimicrobial agents is crucial in combating resistant microbial strains. Research into thienopyrimidine derivatives, for instance, has uncovered compounds with pronounced antimicrobial activity. These compounds were synthesized through a series of chemical reactions, showcasing the versatility of heterocyclic chemistry in generating bioactive molecules (Bhuiyan et al., 2006).
Antihistaminic and Anti-inflammatory Activities
Research into eosinophil infiltration inhibitors with antihistaminic activity has led to the discovery of fused pyridazine compounds. These compounds, when designed with specific substituents, exhibit both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis. This dual activity makes them potential candidates for treating allergic reactions and inflammatory diseases (Gyoten et al., 2003).
Exploration of Novel Heterocyclic Compounds
The synthesis of novel heterocyclic compounds, such as 1,2,4-oxadiazole derivatives, demonstrates the ongoing search for new therapeutic agents. These compounds, synthesized through a series of reactions starting from chloropyridine carboxylic acids, were subjected to pharmacological activity studies, showcasing the potential of heterocyclic chemistry in drug discovery (Karpina et al., 2019).
Amplification of Anticancer Agents
In the pursuit of enhancing the efficacy of anticancer agents, research has focused on synthesizing derivatives of heterocyclic compounds that act as amplifiers of existing drugs. Compounds such as 2-(s-triazolo[4,3-a]pyridin-2'-ylthio)acetamide have been studied for their activity in amplifying the effects of drugs like phleomycin against bacterial strains, indicating potential applications in cancer therapy (Brown et al., 1978).
Safety and Hazards
特性
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7O2S/c1-10-8-13(22-25-10)18-15(24)9-26-16-20-19-14-3-2-12(21-23(14)16)11-4-6-17-7-5-11/h2-8H,9H2,1H3,(H,18,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZOYPUTVFEDCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(Z)-ethyl 1-isopropyl-2-((4-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3016661.png)

![5-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B3016664.png)
![2-(3-Chlorophenyl)-9-methoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B3016666.png)
![6-[[5-ethylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B3016667.png)


![methyl 3-[1-benzyl-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)piperidin-3-yl]propanoate](/img/structure/B3016671.png)



